N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Description
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a thiazole-based benzamide derivative characterized by a 4-bromophenyl substituent at the thiazole ring’s 4-position and a 4-nitrobenzamide group at the 2-position. Crystallographic data for analogous bromophenyl-nitrobenzamide compounds (e.g., N-(4-bromophenyl)-4-nitrobenzamide) reveal monoclinic P21/c symmetry with distinct molecular packing stabilized by intermolecular hydrogen bonds (N–H···O and C–H···O) .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O3S/c17-12-5-1-10(2-6-12)14-9-24-16(18-14)19-15(21)11-3-7-13(8-4-11)20(22)23/h1-9H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPPMNQLNBZAHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-bromophenyl)-1,3-thiazole.
Nitration: The 4-(4-bromophenyl)-1,3-thiazole is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position of the benzene ring.
Amidation: The final step involves the reaction of the nitrated thiazole derivative with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide":
General Information
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a synthetic organic compound belonging to the thiazole derivatives class. Thiazole derivatives are known for diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.
Applications
- Chemistry It is used as a building block for synthesizing more complex molecules.
- Biology It is investigated for its antimicrobial and antifungal properties.
- Medicine It is studied for its potential anticancer activity, particularly against breast cancer cell lines.
Related Compounds and Activities
- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide, have been investigated for antibacterial activity. Some compounds display potent antibacterial activity against Gram-negative and Gram-positive bacteria .
- Substituted thiazole and benzothiazole derivatives have been reported as possessing antibacterial properties .
- In enzyme inhibition, the compound has shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity and leading to cell death.
Anticancer Activity: It interferes with the cell cycle and induces apoptosis in cancer cells by binding to specific receptors and enzymes involved in cell proliferation.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole scaffold is a common structural motif in bioactive molecules. Key comparisons include:
Key Observations :
- Electron Effects : The nitro group in the target compound increases electrophilicity compared to methoxy or methyl substituents, influencing reactivity in nucleophilic aromatic substitution or hydrogen-bonding interactions .
- Halogen Impact : Bromine’s larger atomic radius compared to chlorine (e.g., in hypothetical analogs) may enhance hydrophobic interactions in biological systems .
Physicochemical and Crystallographic Comparisons
- Crystal Packing : The target compound’s nitro group likely participates in N–H···O hydrogen bonds, similar to N-(4-bromophenyl)-4-nitrobenzamide, which forms layered structures in the P21/c space group .
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a thiazole ring linked to a bromophenyl moiety and a nitrobenzamide group. The presence of these functional groups suggests potential interactions with biological targets, making it a subject of interest in pharmacological research.
Antimicrobial Properties
Research indicates that compounds containing thiazole and bromophenyl groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazole possess antibacterial properties against various strains of bacteria. The mechanism is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
This compound has been explored for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways. In vitro experiments demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells .
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as kinases or proteases.
- Receptor Modulation : It could also act as an antagonist or agonist at various receptors, influencing signaling pathways related to cell growth and survival.
Case Studies and Research Findings
- Antibacterial Activity : A study comparing the antibacterial efficacy of various thiazole derivatives found that this compound exhibited superior activity against Gram-positive bacteria compared to other tested compounds. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .
- Anticancer Studies : In a series of experiments conducted on human cancer cell lines, this compound was shown to reduce cell viability by up to 70% at concentrations of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Q & A
Q. What are the common synthetic routes for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, and what key reaction parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 4-(4-bromophenyl)thiazol-2-amine with 4-nitrobenzoyl chloride. Key parameters include:
- Reagent stoichiometry : A 1:1 molar ratio of the amine to acyl chloride minimizes side products like unreacted intermediates.
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen to prevent hydrolysis of the acyl chloride.
- Temperature control : Reactions are conducted at 0–5°C initially, followed by gradual warming to room temperature to enhance regioselectivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Look for the thiazole proton (δ 7.2–7.4 ppm, singlet) and nitrobenzamide aromatic protons (δ 8.1–8.3 ppm, doublet).
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165 ppm, while the thiazole C-2 carbon resonates at ~150 ppm.
- IR spectroscopy : Key peaks include C=O stretch (~1680 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520 and 1350 cm⁻¹).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial activity : Use broth microdilution assays (e.g., against Staphylococcus aureus or Candida albicans) with MIC (minimum inhibitory concentration) determination.
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 µM.
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Include positive controls (e.g., gefitinib for EGFR) and triplicate runs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguities in NMR/IR by obtaining a single-crystal structure. Key metrics: R factor < 0.05 and data-to-parameter ratio > 15 for reliability .
- Density Functional Theory (DFT) : Compare computed NMR/IR spectra (using B3LYP/6-311+G(d,p)) with experimental data to validate assignments.
- Variable-temperature NMR : Detect dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
Q. What strategies optimize reaction conditions for large-scale synthesis while maintaining regioselectivity?
- Methodological Answer :
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
- Flow chemistry : Implement continuous flow reactors for better heat/mass transfer, reducing side reactions.
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression and adjust reagent feed rates dynamically .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock the compound into target proteins (e.g., COX-2) using a grid box centered on the active site. Validate with binding free energy calculations (MM-GBSA).
- Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
Q. What analytical approaches address batch-to-batch variability in biological activity data?
- Methodological Answer :
- HPLC purity profiling : Use a C18 column (gradient: 10–90% acetonitrile/water) to quantify impurities. Require ≥95% purity for biological testing.
- Stability studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24h, then re-assay bioactivity to rule out degradation artifacts.
- Statistical analysis : Apply ANOVA to compare IC₅₀ values across batches; exclude outliers using Grubbs’ test (α=0.05) .
Data Contradiction Analysis
Q. How should conflicting reports on the compound’s solubility be addressed?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, ethanol, and PBS using nephelometry. Report results as mg/mL ± SD (n=3).
- Hildebrand solubility parameters : Calculate δ-values to identify solvents with polarity matching the compound.
- Co-solvency studies : Use ethanol-water mixtures (10–50% ethanol) to enhance aqueous solubility for in vivo assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
